N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-32-22-14-15-26-25(17-22)29-28(34-26)30(19-23-13-8-16-33-23)27(31)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGIIYDXPUFJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Thiazol vs. Benzo[d]thiazol Derivatives
- N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (FA7) (): Core: Simple thiazol ring (vs. benzo[d]thiazol in the target compound). Substituents: Chloro, fluoropyridinyl, and sulfinyl groups enhance electrophilicity and pesticidal activity.
Thiazolidinone Derivatives
- (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanamide (): Core: Thiazolidinone (a 5-membered ring with a ketone and thioxo group). Substituents: 4-Methylbenzylidene and hydroxyphenyl groups introduce hydrogen-bonding capacity. The thiazolidinone core is more polar than benzo[d]thiazol, likely reducing blood-brain barrier penetration .
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
Bulk and Steric Effects
Structural-Activity Relationship Insights
- Benzo[d]thiazol vs.
- THF-Methyl Group : The oxygen atom in THF may improve aqueous solubility, a critical factor for oral bioavailability, compared to purely aliphatic side chains .
- Diphenylpropanamide : The bulky 3,3-diphenyl groups could reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Guidance :
- Start with modular synthesis of the benzothiazole core (5-methoxybenzo[d]thiazol-2-amine) via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Introduce the tetrahydrofuran (THF) moiety via alkylation or reductive amination, ensuring steric hindrance is minimized by using polar aprotic solvents (DMF or DMSO) and catalysts like K₂CO₃ .
- Couple the diphenylpropanamide group using carbodiimide-based coupling agents (EDC/HOBt) in anhydrous dichloromethane .
- Validate intermediate purity via TLC (Silica Gel 60 F254) and NMR (DMSO-d₆, 400 MHz) .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Guidance :
- Use ¹H/¹³C NMR to confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, THF methylene protons at δ ~3.4–3.6 ppm) and aromatic ring integration .
- Analyze IR spectroscopy for amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- Perform elemental analysis (CHNS) to verify stoichiometry, with deviations ≤0.4% indicating purity .
- Confirm crystallinity via X-ray diffraction if single crystals are obtained (e.g., hydrogen-bonded dimers as in related thiazole derivatives) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Guidance :
- Test antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values ≤50 µg/mL considered promising .
- Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK-293), using IC₅₀ thresholds <100 µM for further study .
- Screen for enzyme inhibition (e.g., COX-2 or PFOR) using fluorometric assays, comparing to reference inhibitors like celecoxib or nitazoxanide .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Guidance :
- Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or halogens) to assess electronic effects on bioactivity .
- Replace the THF group with alternative heterocycles (e.g., pyrrolidine or piperidine) to study steric/electronic contributions to target binding .
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., PFOR enzyme), focusing on hydrogen bonds (amide NH to Asp/Glu residues) and π-π stacking (diphenyl groups with hydrophobic pockets) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Guidance :
- For ambiguous NMR peaks , employ 2D techniques (HSQC, HMBC) to assign overlapping signals (e.g., distinguishing THF methylene protons from aromatic protons) .
- Address crystalline polymorphism via differential scanning calorimetry (DSC) or variable-temperature XRD to identify metastable forms .
- Cross-validate mass spectrometry (HRMS) data with computational tools (e.g., ChemDraw isotope simulation) to confirm molecular ion peaks .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
- Methodological Guidance :
- Improve solubility via salt formation (e.g., hydrochloride salts) or co-solvents (PEG-400/Cremophor EL) .
- Assess metabolic stability using liver microsome assays (human/rat), monitoring CYP450-mediated degradation via LC-MS/MS .
- Modify the THF moiety to enhance blood-brain barrier penetration (e.g., introducing lipophilic alkyl chains) while maintaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
